molecular formula C6H5BBr2O2 B1427494 3,4-Dibromophenylboronic acid CAS No. 1228180-83-3

3,4-Dibromophenylboronic acid

Cat. No. B1427494
CAS RN: 1228180-83-3
M. Wt: 279.72 g/mol
InChI Key: XKIRCGHFBJLPPW-UHFFFAOYSA-N
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Description

3,4-Dibromophenylboronic acid is a type of organoborane compound. It has a CAS Number of 1228180-83-3 and a molecular weight of 279.72 . It is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 3,4-Dibromophenylboronic acid is represented by the linear formula C6H5BBr2O2 . The InChI Code is 1S/C6H5BBr2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H .


Chemical Reactions Analysis

Boronic acids, including 3,4-Dibromophenylboronic acid, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . They are also used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

3,4-Dibromophenylboronic acid is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.

Scientific Research Applications

Sensing Applications

Boronic acids are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications. “3,4-Dibromophenylboronic acid” could potentially be used in the development of sensors that detect these substances due to its boronic acid group .

Organic Synthesis Building Blocks

As a derivative of boronic acid, “3,4-Dibromophenylboronic acid” may serve as a valuable building block in organic synthesis. It could be involved in reactions that require a phenylboronic acid with specific halogen substituents .

Conformational Analysis Studies

The compound could be used in conformational analysis studies to understand the stability of various conformations and their electronic properties, similar to studies performed on other phenylboronic acids .

Safety And Hazards

The safety information available indicates that 3,4-Dibromophenylboronic acid has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

properties

IUPAC Name

(3,4-dibromophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBr2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIRCGHFBJLPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Br)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBr2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromophenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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